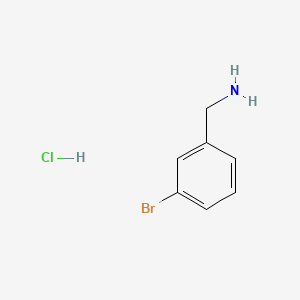3-Bromobenzylamine hydrochloride
CAS No.: 39959-54-1
Cat. No.: VC1995514
Molecular Formula: C7H9BrClN
Molecular Weight: 222.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39959-54-1 |
|---|---|
| Molecular Formula | C7H9BrClN |
| Molecular Weight | 222.51 g/mol |
| IUPAC Name | (3-bromophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H |
| Standard InChI Key | UGEQUCUBWNAUJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)CN.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CN.Cl |
Introduction
Chemical Identity and Structure
3-Bromobenzylamine hydrochloride is an aromatic compound with the bromine atom positioned at the meta (3-position) of the benzene ring, with a methylamine group attached to the ring. As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to its free base form.
Basic Identifiers
| Parameter | Information |
|---|---|
| CAS Registry Number | 39959-54-1 |
| Molecular Formula | C₇H₉BrClN |
| Molecular Weight | 222.51 g/mol |
| IUPAC Name | (3-bromophenyl)methanamine hydrochloride |
| MDL Number | MFCD00012856 |
| InChI Key | UGEQUCUBWNAUJS-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=CC(=C1)Br)CN.Cl |
| Beilstein Reference | 3913185 |
| PubChem CID | 2724980 |
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
-
(3-Bromophenyl)methanamine hydrochloride
-
3-Bromobenzylamine HCl
-
m-Bromobenzylamine hydrochloride
-
3-Bromophenyl methylamine hydrochloride
-
Benzenemethanamine, 3-bromo-, hydrochloride
Physical and Chemical Properties
3-Bromobenzylamine hydrochloride appears as a white to almost white crystalline solid or powder. It exhibits specific physical properties that are important for its identification, handling, and use in synthesis.
Physical Properties
| Property | Value |
|---|---|
| Physical State | White to almost white powder to crystal |
| Melting Point | 218-221°C (literature) |
| Alternate Melting Point Range | 198-223°C (depending on purity) |
| Vapor Pressure | 2 mm Hg (at 0°C) |
| Sensitivity | Hygroscopic (moisture sensitive) |
| Recommended Storage | Room temperature, in inert atmosphere |
| Appearance | White to off-white crystalline solid |
The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its stability and purity over time. For this reason, storage under inert gas in a cool, dry place is recommended .
Solubility Characteristics
3-Bromobenzylamine hydrochloride demonstrates good solubility in water and polar organic solvents, a characteristic that enhances its utility in various chemical reactions and pharmaceutical applications. This solubility profile is typical of amine hydrochloride salts, which generally exhibit improved water solubility compared to their corresponding free bases .
Synthesis and Preparation
The synthesis of 3-Bromobenzylamine hydrochloride typically involves first preparing the free base (3-Bromobenzylamine) followed by salt formation with hydrochloric acid.
Synthesis of Free Base
One documented method for synthesizing the precursor 3-Bromobenzylamine involves reductive amination of 3-Bromobenzaldehyde:
-
Reaction of 3-Bromobenzaldehyde with ammonium hydroxide
-
Catalytic hydrogenation using Raney nickel catalyst
-
Reaction conditions: 30°C, hydrogen pressure of 2 atm, for approximately 4 hours
The reported procedure yields 3-Bromobenzylamine at approximately 98.2% yield with 94.9% purity as measured by gas chromatography .
Salt Formation
The hydrochloride salt is typically formed by treating the free base (3-Bromobenzylamine) with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt. This salt formation improves stability, solubility in polar solvents, and handling characteristics compared to the free base.
| Supplier | Typical Purity | Available Quantities | Form |
|---|---|---|---|
| TCI America | ≥97.0% (Titrimetric) | 5g, 25g | White to almost white powder to crystal |
| Thermo Scientific | 98% | 5g, 25g, 100g | Crystalline solid |
| Various Suppliers | 96-98% | 1g, 5g, 10g, 25g, 100g | Solid |
The compound is typically analyzed by titrimetric methods, particularly argentometric titration, which determines the chloride content to verify purity. Commercial samples typically specify purity in the range of 97.0-103.0% .
Applications and Research Significance
3-Bromobenzylamine hydrochloride serves multiple functions in chemical research and pharmaceutical development.
Synthetic Applications
This compound functions as a valuable building block in organic synthesis due to its reactive functional groups:
-
The primary amine group can participate in numerous reactions including:
-
Amide formation
-
Reductive amination
-
Nucleophilic substitution
-
Schiff base formation
-
-
The bromine substituent provides a site for:
-
Cross-coupling reactions (Suzuki, Sonogashira, Heck)
-
Metal-halogen exchange
-
Formation of Grignard reagents
-
These characteristics make 3-Bromobenzylamine hydrochloride particularly useful in the synthesis of more complex molecules with pharmaceutical relevance .
| Aspect | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Target Organs | Respiratory system |
| WGK (Water Hazard Class) | WGK 3 (Severe hazard to waters) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume